3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide
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Overview
Description
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide is a synthetic organic compound characterized by a pyrrolidine ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyridine Moiety: The pyridine moiety is often introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which 3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-((5-methylpyridin-2-yl)oxy)-N-phenylpyrrolidine-1-carboxamide: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The presence of the 5-methylpyridin-2-yl group in this compound distinguishes it from other similar compounds. This unique structural feature may confer specific reactivity and binding properties, making it particularly valuable in certain applications.
Properties
IUPAC Name |
3-(5-methylpyridin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-13-7-8-16(18-11-13)22-15-9-10-20(12-15)17(21)19-14-5-3-2-4-6-14/h2-8,11,15H,9-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPCKGVZATXZGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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